Ethyl phenylphosphinate

Description

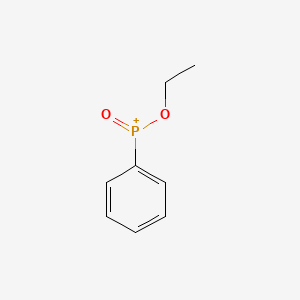

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSXLGKPMXKZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-09-3 | |

| Record name | Phosphinic acid, phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylphosphinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, P-phenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Ethyl Phenylphosphinate

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl phenylphosphinate, a significant organophosphorus compound utilized in various chemical syntheses.[1] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed reaction pathways, experimental protocols, and quantitative data.

Synthesis via Grignard Reagent and Trialkyl Phosphite (B83602)

A prevalent and efficient method for synthesizing aryl-H-phosphinates involves the reaction of a Grignard reagent with a trialkyl phosphite, such as triethyl phosphite, followed by acidic hydrolysis.[2] This two-step process offers a route from readily available starting materials.

Mechanism:

The synthesis begins with the nucleophilic substitution of an ethoxide group on the triethyl phosphite by the phenylmagnesium bromide Grignard reagent. This step forms a diethyl phenylphosphonite intermediate. The subsequent step involves the controlled hydrolysis of this intermediate under acidic conditions (typically using aqueous HCl) to yield the final product, this compound.[2]

Figure 1: Synthesis of this compound via the Grignard reaction pathway.

Experimental Protocol:

A general procedure for the synthesis of aryl-H-phosphinates is as follows:

-

A solution of the appropriate Grignard reagent is prepared. For this compound, this is phenylmagnesium bromide.

-

Triethyl phosphite is added to the Grignard reagent solution.

-

The resulting mixture, containing the phosphonite intermediate, is then subjected to hydrolysis with an aqueous solution of hydrochloric acid (e.g., 1.0 M HCl) until the pH of the mixture is approximately 2.[2]

-

The mixture is stirred for a short period (e.g., 20 minutes), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified, typically by distillation, to afford the pure aryl-H-phosphinate.[2]

Quantitative Data:

The following table summarizes representative yields for the synthesis of aryl-H-phosphinates using the Grignard method.

| Aryl Group | Yield (%) | Purity | Reference |

| Phenyl | 63% | Purified by distillation | [2] |

| 4-Methoxyphenyl | 86% | Purified by chromatography | [3] |

| 4-(tert-Butyl)phenyl | 81% | Purified by chromatography | [3] |

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[4] The reaction involves a trivalent phosphorus ester reacting with an alkyl halide to produce a pentavalent phosphorus species.[5] To synthesize this compound, a suitable starting material would be a phosphinite ester, such as diethyl phenylphosphonite, reacting with an ethyl halide.

Mechanism:

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, proceeding via an SN2 mechanism.[4][5] This forms a quasi-phosphonium salt as an intermediate. The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the final pentavalent phosphinate product and an alkyl halide byproduct.[5][6]

Figure 2: The Michaelis-Arbuzov reaction for phosphinate synthesis.

Experimental Protocol:

While a specific protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction is not detailed in the provided search results, a general procedure involves heating a trialkyl phosphite (or a phosphonite/phosphinite) with an alkyl halide.[7] The reaction is often carried out neat or in a suitable solvent. The reactivity of the alkyl halide is typically in the order of R-I > R-Br > R-Cl.[6] The progress of the reaction can be monitored by observing the formation of the alkyl halide byproduct or by spectroscopic methods such as ³¹P NMR.

Esterification and Transesterification Methods

Direct esterification of phenylphosphinic acid and transesterification of existing phosphinate esters are also viable routes to this compound.

Phenylphosphinic acid can be esterified by reacting it with an alcohol, such as ethanol. This process can be facilitated by microwave irradiation to improve reaction times and yields.[8] One method also describes the preparation of this compound by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine.[1][9]

Transesterification involves the reaction of an existing phosphinate ester, such as this compound, with a different alcohol to exchange the alkoxy group.[8] This method is particularly useful for synthesizing a series of phosphinate esters from a common precursor. Microwave assistance can also be employed to drive these reactions.[8]

Mechanism (Transesterification):

The transesterification of phosphinates is an equilibrium process that can be driven to completion by using a large excess of the desired alcohol or by removing the alcohol byproduct. The reaction is typically catalyzed by an acid or a base, or can proceed thermally at elevated temperatures.

Figure 3: Workflow for the transesterification of this compound.

Experimental Protocol (Microwave-Assisted Transesterification):

-

This compound is mixed with a large excess (e.g., 15-fold) of the desired alcohol (e.g., propanol, butanol, or benzyl (B1604629) alcohol).[8]

-

The reaction mixture is heated under microwave irradiation to temperatures ranging from 160-190 °C.[8]

-

The reaction progress is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the excess alcohol is removed under reduced pressure, and the product is purified if necessary.

Quantitative Data (Microwave-Assisted Transesterification of this compound):

| Alcohol | Temperature (°C) | Time (min) | Conversion (%) |

| n-Propanol | 160 | 30 | 85 |

| n-Butanol | 180 | 30 | 95 |

| n-Pentanol | 190 | 30 | 98 |

| Benzyl Alcohol | 190 | 30 | 98 |

Data sourced from Keglevich et al. (2020)[8]

References

- 1. alkalisci.com [alkalisci.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 2511-09-3 [chemicalbook.com]

Thermal Decomposition of Ethyl Phenylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate, an organophosphorus compound with applications in synthesis and potentially as a flame retardant, undergoes thermal decomposition through mechanisms common to analogous phosphinates. This technical guide synthesizes the current understanding of the thermal degradation pathways of this compound, outlining the expected decomposition products and the methodologies employed for their analysis. While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in the public domain, this document extrapolates from studies on similar organophosphorus esters to provide a predictive overview of its thermal behavior. The primary decomposition route is anticipated to be the elimination of ethylene (B1197577) to yield phenylphosphinic acid, which can undergo further fragmentation at higher temperatures.

Introduction

Organophosphorus compounds are a diverse class of molecules with significant roles in various fields, including flame retardancy, catalysis, and as intermediates in pharmaceutical synthesis.[1] Understanding the thermal stability and decomposition pathways of these compounds is critical for ensuring safety, predicting shelf-life, and controlling reaction byproducts. This compound [(C₂H₅O)(C₆H₅)P(O)H] is one such compound whose thermal behavior is of interest. This guide provides an in-depth look at the anticipated thermal decomposition products of this compound, based on the established chemistry of related organophosphorus esters.

Predicted Thermal Decomposition Pathway

The thermal degradation of organophosphorus esters, including phosphinates, is known to proceed via several mechanisms, with the most common initial step for alkyl esters being a β-elimination reaction.[2][3] In the case of this compound, this involves the formation of a five-membered cyclic transition state, leading to the extrusion of ethylene and the formation of phenylphosphinic acid.

At elevated temperatures, the resulting phenylphosphinic acid is expected to undergo further decomposition. This secondary decomposition can lead to the formation of various volatile and non-volatile products, including benzene, water, and phosphorus-containing species such as the transient and highly reactive phosphinidene (B88843) oxide (HPO) or the PO radical.[2] The exact product distribution will be highly dependent on the specific conditions of the thermal event, such as temperature, pressure, and the presence of oxygen or other reactive species.

Diagram of Proposed Decomposition Pathway

Caption: Proposed primary thermal decomposition pathway of this compound.

Expected Decomposition Products

Based on the proposed decomposition pathway and literature on analogous compounds, the following products are expected upon the thermal decomposition of this compound.

| Product Name | Chemical Formula | Physical State (STP) | Anticipated Formation Stage |

| Ethylene | C₂H₄ | Gas | Primary |

| Phenylphosphinic Acid | C₆H₅P(O)(OH)H | Solid | Primary |

| Benzene | C₆H₆ | Liquid | Secondary |

| Water | H₂O | Liquid | Secondary |

| Phosphinidene Oxide (HPO) | HPO | Gas (transient) | Secondary |

| PO Radical | PO• | Gas (transient) | Secondary |

| Char/Residue | - | Solid | Final |

Experimental Protocols for Thermal Analysis

A comprehensive analysis of the thermal decomposition of this compound would involve a combination of thermoanalytical and spectroscopic techniques. The following outlines a general experimental workflow.

Experimental Workflow

Caption: A typical experimental workflow for analyzing thermal decomposition.

Detailed Methodologies

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition and the mass loss profile.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure: A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert pyrolysis or air for oxidative decomposition). The mass of the sample is recorded as a function of temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition).

-

Apparatus: A differential scanning calorimeter.

-

Procedure: A small, accurately weighed sample is hermetically sealed in a sample pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic peaks correspond to thermal events.

-

-

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR):

-

Objective: To identify the gaseous products evolved during decomposition.[4]

-

Apparatus: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.

-

Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer. Infrared spectra of the evolved gases are collected at regular intervals, allowing for the identification of functional groups and specific gaseous molecules.[4]

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):

-

Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.[5][6]

-

Apparatus: A pyrolyzer unit coupled to a GC/MS system.

-

Procedure: A small amount of the sample is rapidly heated to a specific temperature in the pyrolyzer. The resulting fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.[5][6]

-

-

Residue Analysis (Solid-State NMR, XRD):

-

Objective: To characterize the non-volatile solid residue (char) remaining after decomposition.

-

Procedure: The solid residue from the TGA experiment is collected and analyzed using techniques such as ³¹P and ¹³C solid-state NMR to understand the chemical structure of the phosphorus and carbon species in the char. X-ray diffraction (XRD) can be used to determine if the residue has any crystalline structure.

-

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited in the reviewed literature, a scientifically sound prediction of its degradation pathway and products can be made based on the well-established chemistry of analogous organophosphorus esters. The primary decomposition is expected to yield ethylene and phenylphosphinic acid, with subsequent fragmentation at higher temperatures producing a range of smaller molecules. A multi-faceted analytical approach, combining thermoanalytical and spectroscopic techniques, is essential for a comprehensive understanding of its thermal behavior. Further research focusing specifically on this compound is warranted to provide precise quantitative data and fully elucidate its decomposition mechanism under various conditions. This information is crucial for its safe handling, application, and for the development of related compounds in various industries.

References

- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the NMR Chemical Shifts and Interpretation of Ethyl Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl phenylphosphinate. It includes a detailed analysis of its ¹H, ¹³C, and ³¹P NMR spectra, featuring tabulated chemical shifts and coupling constants. This document also outlines experimental protocols for acquiring high-quality NMR data for organophosphorus compounds and offers insights into the interpretation of the spectral data.

Introduction to this compound and its NMR Spectroscopy

This compound is an organophosphorus compound with the chemical formula C₆H₅P(O)H(OC₂H₅). It is a key intermediate in the synthesis of various phosphinate esters and other organophosphorus compounds, which have applications in catalysis, materials science, and medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. The presence of the phosphorus-31 (³¹P) nucleus, with a natural abundance of 100% and a nuclear spin of ½, provides a unique spectroscopic handle for characterizing these molecules.

This guide will delve into the characteristic chemical shifts and coupling patterns observed in the ¹H, ¹³C, and ³¹P NMR spectra of this compound, providing a basis for its unambiguous identification and the understanding of its electronic and structural properties.

NMR Spectral Data of this compound

The following tables summarize the expected ¹H, ¹³C, and ³¹P NMR chemical shifts and coupling constants for this compound. The data is compiled from typical values for similar phosphinate compounds and should be considered as a reference.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-H | ~7.0 - 7.5 | Doublet | ¹J(P,H) ≈ 500 - 600 |

| Phenyl (ortho) | ~7.7 - 7.9 | Multiplet | |

| Phenyl (meta, para) | ~7.4 - 7.6 | Multiplet | |

| O-CH₂ | ~3.9 - 4.2 | Doublet of Quartets | ³J(H,H) ≈ 7.0, ³J(P,H) ≈ 7.0 |

| CH₃ | ~1.2 - 1.4 | Triplet | ³J(H,H) ≈ 7.0 |

Table 2: ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Phenyl (C1, ipso) | ~130 - 135 | ¹J(P,C) ≈ 100 - 130 |

| Phenyl (C2, C6, ortho) | ~131 - 133 | ²J(P,C) ≈ 10 - 15 |

| Phenyl (C3, C5, meta) | ~128 - 130 | ³J(P,C) ≈ 10 - 15 |

| Phenyl (C4, para) | ~132 - 134 | ⁴J(P,C) ≈ 2 - 5 |

| O-CH₂ | ~60 - 63 | ²J(P,C) ≈ 5 - 8 |

| CH₃ | ~16 - 18 | ³J(P,C) ≈ 5 - 8 |

Table 3: ³¹P NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ³¹P | ~20 - 30 |

Interpretation of NMR Spectra

The NMR spectra of this compound exhibit characteristic features arising from the coupling of ¹H and ¹³C nuclei with the ³¹P nucleus.

-

¹H NMR Spectrum: The most distinctive feature is the large one-bond coupling constant (¹J(P,H)) for the proton directly attached to the phosphorus atom, which appears as a doublet in the downfield region. The ethoxy group protons show a characteristic doublet of quartets for the methylene (B1212753) protons, due to coupling with both the methyl protons and the phosphorus atom, and a triplet for the methyl protons. The phenyl protons appear as complex multiplets in the aromatic region.

-

¹³C NMR Spectrum: The carbon atoms of the phenyl ring and the ethyl group all show coupling to the phosphorus atom. The ipso-carbon of the phenyl ring exhibits the largest one-bond P-C coupling constant. The other phenyl carbons show smaller two-, three-, and four-bond couplings. The carbons of the ethyl group also display two- and three-bond couplings to phosphorus.

-

³¹P NMR Spectrum: The ³¹P NMR spectrum typically shows a single resonance, the chemical shift of which is sensitive to the electronic environment around the phosphorus atom.

The following diagram illustrates the key couplings in the this compound molecule that give rise to the observed splitting patterns in the NMR spectra.

Caption: Key J-coupling interactions in this compound.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following is a general protocol for the preparation and acquisition of NMR data for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. For ³¹P NMR, a concentration of 10-30 mg is generally adequate.

-

Sample Preparation:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For phosphinates, it is often necessary to perform shimming on all first- and second-order shims.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Inverse-gated decoupling can be used to obtain quantitative ¹³C spectra.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Use a calibrated 90° pulse.

-

The spectral width should be set to encompass the expected chemical shift range for phosphinates.

-

85% H₃PO₄ is used as an external standard for chemical shift referencing (δ = 0 ppm).

-

The following workflow diagram illustrates the general process for NMR analysis of this compound.

Caption: General workflow for NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopy of this compound. The tabulated chemical shifts and coupling constants, along with the detailed interpretation and experimental protocols, serve as a valuable resource for researchers and professionals working with this important organophosphorus compound. Accurate acquisition and interpretation of NMR data are crucial for the successful synthesis, characterization, and application of this compound and its derivatives in various fields of chemical science.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Ethyl Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of ethyl phenylphosphinate. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of December 2025, this document outlines the essential experimental protocols and data analysis workflows required for such a determination. The information presented herein serves as a robust framework for researchers undertaking the crystal structure analysis of this compound or similar small molecules.

Introduction

This compound (C₈H₁₁O₂P) is an organophosphorus compound with applications in chemical synthesis.[1][2] Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting its behavior in different environments, and informing its use in various applications, including drug development where precise molecular geometry is paramount.

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the atomic and molecular structure of a crystalline solid.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed three-dimensional model of the electron density, revealing precise information about bond lengths, bond angles, and intermolecular interactions.[3][6]

Experimental Methodology: A Representative Protocol

The determination of a small molecule crystal structure, such as that of this compound, follows a well-established workflow.[7][8] This process begins with the growth of high-quality single crystals and culminates in the refinement of the crystal structure.

Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] For a liquid compound like this compound, crystallization can be attempted through various methods:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, diethyl ether, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and leading to crystal formation.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer.[3]

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used.[3][5]

-

Data Collection Parameters: The crystal is maintained at a low temperature (typically 100 K) using a cryo-cooling system to minimize thermal vibrations and potential radiation damage.[9] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.[6] This processed data is then used for structure solution and refinement.

Structure Solution and Refinement

-

Structure Solution: The phase problem, a central challenge in crystallography, is typically solved for small molecules using direct methods or Patterson methods implemented in software packages like SHELXT.[7] These methods use statistical relationships between the measured diffraction intensities to determine initial phases for the structure factors.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed using parameters such as the R-factor (R1) and the goodness-of-fit (S).[9]

Data Presentation: Expected Crystallographic Data

Should a crystal structure of this compound be determined, the following tables summarize the key quantitative data that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Representative) |

| Empirical formula | C₈H₁₁O₂P |

| Formula weight | 170.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90° |

| b = y Å, β = z° | |

| c = w Å, γ = 90° | |

| Volume | V ų |

| Z | n |

| Density (calculated) | d Mg/m³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x x y x z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = r] |

| Completeness to theta = θ₂° | c % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | S |

| Final R indices [I>2sigma(I)] | R1 = r₁, wR2 = wr₂ |

| R indices (all data) | R1 = r₁', wR2 = wr₂' |

| Largest diff. peak and hole | p and h e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| P1 - O1 | l₁ |

| P1 - O2 | l₂ |

| P1 - C1 | l₃ |

| O2 - C7 | l₄ |

| C7 - C8 | l₅ |

| C1 - C6 | l₆ |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| O1 - P1 - O2 | a₁ |

| O1 - P1 - C1 | a₂ |

| O2 - P1 - C1 | a₃ |

| P1 - O2 - C7 | a₄ |

| O2 - C7 - C8 | a₅ |

| C2 - C1 - C6 | a₆ |

Visualization of the Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined and deposited in a public database, the experimental and computational framework for its analysis is well-established. This guide provides researchers and professionals in drug development with a detailed overview of the necessary protocols and the nature of the data that would be generated. The determination of this crystal structure would provide invaluable insight into its molecular conformation and intermolecular interactions, thereby supporting its further development and application.

References

- 1. This compound 94 2511-09-3 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. sciencevivid.com [sciencevivid.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. rigaku.com [rigaku.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. researchgate.net [researchgate.net]

- 9. eas.org [eas.org]

The Kinetics of Ethyl Phenylphosphinate in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is a versatile organophosphorus compound with significant potential to influence polymerization kinetics. While primarily recognized in the context of photoinitiation, its structural similarity to other known chain transfer agents suggests a broader role in controlling polymer chain growth and molecular weight distributions. This technical guide provides a comprehensive overview of the reaction kinetics of this compound in polymerization, with a focus on its function as a chain transfer agent. It details the theoretical underpinnings of its kinetic effects, outlines experimental protocols for the determination of key kinetic parameters, and presents a mechanistic framework for its action. This document is intended to be a valuable resource for researchers in polymer chemistry, materials science, and drug development who are exploring the use of phosphinate compounds to tailor polymer properties.

Introduction to Polymerization Kinetics and the Role of Chain Transfer Agents

Polymerization kinetics is the study of the rates and mechanisms of polymerization reactions.[1] The fundamental steps in a typical radical polymerization are initiation, propagation, termination, and chain transfer.[1] Chain transfer is a crucial process that regulates the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one.[1] This is achieved through the intervention of a chain transfer agent (CTA), a molecule that can react with a growing polymer radical, abstracting an atom (often hydrogen) to terminate the chain and generating a new radical that can initiate the polymerization of a new chain.[1] The efficiency of a CTA is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).

This compound as a Kinetic Modifier in Polymerization

Phosphinates have been shown to function as reversible chain-transfer agents in cationic RAFT polymerization, indicating their capability to interact with growing polymer chains.[4] The chain-transfer constants (Ctr) for phosphinates in the cationic polymerization of isobutyl vinyl ether were found to be comparable to those of phosphates.[4] This suggests that this compound likely exhibits chain transfer activity in radical polymerization, influencing the overall rate of polymerization and the molecular weight of the final polymer.

Qualitative Effects on Polymerization

The introduction of this compound into a radical polymerization system is expected to have the following effects:

-

Reduction in Polymer Molecular Weight: By acting as a chain transfer agent, this compound will terminate growing polymer chains, leading to a decrease in the average molecular weight of the resulting polymer.[1]

-

Control over Molecular Weight Distribution: Efficient chain transfer can lead to a more uniform distribution of polymer chain lengths, resulting in a lower polydispersity index (PDI).

-

Potential Influence on Polymerization Rate: The rate of re-initiation by the radical formed from the chain transfer agent can affect the overall rate of polymerization. If the re-initiation is slow, a decrease in the polymerization rate (retardation) may be observed.

Quantitative Data

As of the latest literature review, specific quantitative kinetic data for this compound as a chain transfer agent in the radical polymerization of common monomers such as styrene (B11656) and methyl methacrylate (B99206) is not available. However, for context, the chain transfer constants for related phosphorus-containing compounds and other common chain transfer agents are presented below.

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |

| Hypophosphorous Acid Salts | Monoethylenically unsaturated acids | 60-105 | Efficiency dependent on solids content[2][3] |

| Diethyl Phosphite | 1-Hexene | Not specified | Relative kinetics studied[5] |

| Thiol-based agents (e.g., NDM, TDM) | Styrene | 60 | 13.0 - 13.6[6] |

| Thiol-based agents (e.g., NDM, TDM) | Methyl Methacrylate | 60 | 1.21 - 1.49[6] |

This table summarizes available data for analogous compounds to provide a comparative context for the expected behavior of this compound.

Experimental Protocols

To determine the kinetic parameters of this compound in polymerization, a series of well-defined experiments are required. The following protocols are adapted from standard methodologies for studying polymerization kinetics.

Determination of the Chain Transfer Constant (Mayo Method)

The Mayo method is a classical approach to determine the chain transfer constant of a compound.[7] It involves conducting a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent.

Materials:

-

Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

This compound (as Chain Transfer Agent)

-

Solvent (e.g., Benzene, Toluene)

-

Methanol (for precipitation)

-

Nitrogen gas

Procedure:

-

Preparation of Reaction Mixtures: In a series of reaction vessels (e.g., Schlenk tubes), prepare solutions with a fixed concentration of monomer and initiator, and varying concentrations of this compound. A control experiment with no this compound should also be prepared.

-

Degassing: Deoxygenate the reaction mixtures by purging with nitrogen for at least 30 minutes.

-

Polymerization: Place the sealed reaction vessels in a thermostatically controlled oil bath at a constant temperature (e.g., 60 °C for AIBN).

-

Termination: After a predetermined time to ensure low monomer conversion (<10%), quench the polymerization by rapidly cooling the vessels in an ice bath and exposing the contents to air.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Determine the number-average degree of polymerization (DPn) of each polymer sample using Gel Permeation Chromatography (GPC).[8]

-

Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([S]/[M]). The slope of the resulting straight line is the chain transfer constant (Cs).

Synthesis of Polystyrene with this compound

This protocol describes the bulk polymerization of styrene with this compound as a chain transfer agent.

Materials:

-

Styrene, inhibitor removed

-

AIBN (initiator)

-

This compound

-

Methanol

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add a specific amount of styrene and this compound.

-

Initiator Addition: Add a calculated amount of AIBN to the mixture.

-

Degassing: Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Polymerization: Heat the mixture in an oil bath to a constant temperature (e.g., 70 °C) under a nitrogen atmosphere with continuous stirring.

-

Monitoring: Periodically take samples to determine monomer conversion via gravimetry or ¹H NMR spectroscopy.

-

Termination and Isolation: After the desired reaction time, cool the reaction mixture and dissolve it in a suitable solvent (e.g., toluene). Precipitate the polystyrene by adding the solution to an excess of methanol.

-

Purification and Drying: Filter the polymer, wash with methanol, and dry in a vacuum oven at room temperature.

-

Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polystyrene using GPC.[9] Characterize the polymer structure and end-groups using ¹H NMR and ³¹P NMR spectroscopy.[8]

Synthesis of Poly(methyl methacrylate) (PMMA) with this compound

This protocol outlines the solution polymerization of methyl methacrylate.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

AIBN (initiator)

-

This compound

-

Toluene (solvent)

-

Methanol

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve MMA, this compound, and AIBN in toluene.

-

Degassing: Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

-

Polymerization: Heat the reaction mixture to a constant temperature (e.g., 70 °C) in an oil bath under a nitrogen atmosphere with stirring.

-

Termination and Isolation: After the desired time, cool the reaction and precipitate the PMMA by pouring the solution into an excess of methanol.

-

Purification and Drying: Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

-

Characterization: Determine the molecular weight and PDI by GPC.[9] Analyze the polymer structure by ¹H NMR and ³¹P NMR.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Radical polymerization mechanism incorporating chain transfer with this compound.

Caption: General experimental workflow for studying the kinetics of this compound in polymerization.

Caption: Logical relationship for determining the chain transfer constant using the Mayo method.

Conclusion

This compound presents an intriguing possibility for the kinetic control of polymerization processes. Based on the established reactivity of related phosphinate and hypophosphite compounds, it is highly probable that this compound can function as a chain transfer agent, offering a means to regulate polymer molecular weight and distribution. This guide has provided the necessary theoretical background and detailed experimental protocols to enable researchers to systematically investigate and quantify the kinetic role of this compound. Further empirical studies are essential to populate the kinetic database for this compound and unlock its full potential in the synthesis of tailored polymeric materials for a range of applications, including advanced drug delivery systems.

References

- 1. Chain transfer - Wikipedia [en.wikipedia.org]

- 2. JP3343399B2 - Effective use of chain transfer agents - Google Patents [patents.google.com]

- 3. EP0618240B1 - Process for efficient utilization of chain transfer agent - Google Patents [patents.google.com]

- 4. A phosphonium intermediate for cationic RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]

- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

An In-depth Technical Guide to the Photophysical Properties of Ethyl Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is an organophosphorus compound with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its photophysical properties is crucial for its utilization in light-dependent processes, including photochemistry and photobiology. This technical guide provides a comprehensive overview of the methodologies used to characterize the photophysical properties of organic compounds like this compound. Due to a notable lack of published experimental data on the specific photophysical characteristics of this compound, this document focuses on detailing the requisite experimental protocols for determining its absorption and emission spectra, fluorescence quantum yield, and phosphorescence lifetime. A method for its synthesis is also presented. This guide is intended to equip researchers with the necessary information to conduct their own investigations into the photophysical behavior of this compound and related compounds.

Introduction

This compound (C₈H₁₁O₂P) is an organophosphorus compound that has been noted as a photodecomposition product of S-benzyl O-ethyl phenylphosphonothiolate (Inezin) upon ultraviolet irradiation. While its primary role has been as a reagent in various chemical syntheses, its interaction with light suggests the potential for photophysical activity. The study of a molecule's photophysical properties—how it absorbs and emits light—is fundamental to a wide range of scientific disciplines, including materials science, photochemistry, and drug development.

This guide addresses the current gap in the scientific literature regarding the detailed photophysical characterization of this compound. It provides a foundational understanding of the key photophysical parameters and presents detailed experimental protocols for their measurement.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine (B92270).

Reaction:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylphosphinic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform).

-

Addition of Base: Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0-1.2 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1][2]

Photophysical Characterization: Experimental Protocols

The following sections detail the standard experimental procedures for determining the key photophysical properties of an organic compound like this compound.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.[3]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile).[4] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert Law.[3]

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm for organic molecules).[4]

-

The resulting spectrum is a plot of absorbance versus wavelength. The peak of the absorption band(s) corresponds to the λmax.

-

Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after it has been excited by light of a specific wavelength.[5]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner-filter effects.[6]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).[5]

-

Measurement:

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Set the excitation wavelength (usually at or near the λmax determined from the absorption spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

To obtain an excitation spectrum, set a fixed emission wavelength and scan the excitation monochromator.

-

Experimental workflow for fluorescence spectroscopy.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] The relative method, using a well-characterized standard, is commonly employed.[8]

Methodology:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate, rhodamine 6G).[8]

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[6]

-

Measure Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.[8]

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[8]

-

Phosphorescence Lifetime (τP)

Phosphorescence is a slower emission process than fluorescence, and its lifetime is a key characteristic. Time-resolved spectroscopy is used for its measurement.

Methodology:

-

Instrumentation: A spectrofluorometer with a pulsed excitation source (e.g., flash lamp or pulsed laser) and a time-gated detector is required.[9] The instrument should be capable of operating in phosphorescence mode.[10]

-

Sample Preparation: The sample is typically dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of organic solvents) to minimize non-radiative decay processes. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen is an efficient quencher of phosphorescence. The measurement is often performed at low temperatures (e.g., 77 K, liquid nitrogen).

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The emission is measured after a short delay to allow for the decay of any short-lived fluorescence.[9]

-

The decay of the phosphorescence intensity over time is recorded.

-

-

Data Analysis: The phosphorescence decay data is typically fitted to an exponential decay function to determine the phosphorescence lifetime (τP).

Experimental workflow for phosphorescence lifetime measurement.

Quantitative Data

As of the writing of this guide, there is a notable absence of published, peer-reviewed data on the specific quantitative photophysical properties of this compound. Researchers are encouraged to use the protocols outlined in this document to determine these values. The following tables are provided as templates for the presentation of such data once it is obtained.

Table 1: Absorption and Emission Properties of this compound

| Solvent | λmax (abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (em) (nm) | Stokes Shift (nm) |

| e.g., Cyclohexane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Luminescence Quantum Yield and Lifetime of this compound

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Phosphorescence Lifetime (τP) (s) at 77 K |

| e.g., Ethanol | Data to be determined | Data to be determined | Data to be determined |

Conclusion

While this compound is a known compound with established synthetic routes, its photophysical properties remain largely unexplored in the scientific literature. This technical guide serves as a comprehensive resource for researchers and scientists by providing detailed, established protocols for the synthesis and photophysical characterization of this and other organic compounds. The workflows and methodologies presented herein for UV-Visible absorption spectroscopy, fluorescence spectroscopy, quantum yield determination, and phosphorescence lifetime measurements provide a clear roadmap for obtaining the critical data needed to understand the interaction of this compound with light. The elucidation of these properties is a necessary first step for the potential application of this compound in photochemistry, materials science, and drug development. It is our hope that this guide will stimulate further research into the photophysical characteristics of this compound and related organophosphorus compounds.

References

- 1. In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel resin-based vacuum distillation-crystallisation method for recovery of succinic acid crystals from fermentation broths - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

- 10. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Electrochemical Behavior of Ethyl Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylphosphinate is an organophosphorus compound with the chemical formula C₆H₅P(O)H(OC₂H₅).[1] It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of various phosphonates, phosphinates, and other organophosphorus molecules.[1] Its reactivity also allows it to participate in reactions such as regioselective Markovnikov additions to terminal alkynes in the presence of a palladium catalyst.[1][2][3] While its synthetic applications are documented, a detailed understanding of its electrochemical behavior is less prevalent in the literature. This guide provides a comprehensive overview of the expected electrochemical properties of this compound based on the established behavior of related organophosphorus compounds and outlines a detailed experimental protocol for its investigation.

General Electrochemical Behavior of Organophosphorus Compounds

The electrochemistry of organophosphorus compounds is a broad field, with behavior largely dictated by the nature of the substituents on the phosphorus atom.[4] Many organophosphorus compounds are electrochemically active and can undergo both oxidation and reduction reactions.[4][5][6] The electrodes used for these studies are varied, with carbon-based electrodes like graphite (B72142) and glassy carbon often used as anodes, while platinum is a common choice for both cathodes and anodes due to its inertness and wide potential range.[5][6]

Anodic Oxidation

The anodic oxidation of organophosphorus compounds, particularly those with P-H bonds or lone pairs of electrons, can lead to the formation of radical cations.[7] For instance, the electrochemical oxidation of tertiary phosphines and phosphites on a platinum electrode in acetonitrile (B52724) has been shown to generate electrophilic radical cations.[7] These intermediates can then react with other substrates in the electrolyte to form new P-C, P-O, P-N, or other bonds, making electrosynthesis a green and efficient method for creating a diverse range of organophosphorus compounds.[5][6]

Cathodic Reduction

The electrochemical reduction of organophosphorus compounds is also a significant area of study. The reduction mechanism is highly dependent on the molecular structure. For example, the electroreduction of tris(p-nitrophenyl) phosphate (B84403) involves an initial two-electron transfer followed by the cleavage of an oxygen-carbon bond.[8][9]

Hypothetical Electrochemical Behavior of this compound

Based on the general principles of organophosphorus electrochemistry, we can hypothesize the electrochemical behavior of this compound. The molecule contains a P-H bond, a P=O double bond, a phenyl group, and an ethoxy group.

Oxidation: The P-H bond in this compound is a likely site for initial oxidation. This process would involve the removal of an electron to form a radical cation. This reactive intermediate could then undergo further reactions, such as dimerization or reaction with the solvent or supporting electrolyte anions. The phenyl group could also be a site of oxidation at higher potentials.

Reduction: The reduction of this compound would likely be more challenging. The P=O bond is generally stable and requires a significant negative potential for reduction. The phenyl ring could also be reduced at very negative potentials.

Proposed Experimental Protocol: Cyclic Voltammetry

To experimentally determine the electrochemical behavior of this compound, cyclic voltammetry (CV) is the technique of choice.[10][11] CV allows for the study of redox processes, the determination of reaction stability, and the identification of reaction intermediates.[10]

Experimental Setup

A standard three-electrode cell is used for cyclic voltammetry.[10]

-

Working Electrode: A glassy carbon electrode is a suitable choice for studying oxidation, while a platinum or hanging mercury drop electrode could be used for reduction.

-

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is a standard reference.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

Reagents and Solutions

-

Analyte Solution: A solution of this compound (e.g., 1-10 mM) in an appropriate aprotic solvent. Anhydrous acetonitrile or N,N-dimethylformamide (DMF) are common choices.

-

Supporting Electrolyte: A non-reactive electrolyte is required to ensure the conductivity of the solution. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M are suitable options.

Experimental Procedure

-

Preparation: The working electrode is polished to a mirror finish with alumina (B75360) slurry, sonicated, and dried before each experiment. The electrochemical cell is assembled, and the analyte solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Cyclic Voltammetry: The potential of the working electrode is scanned linearly with time from an initial potential to a vertex potential and then back to the initial potential.[10] The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer process.[12]

-

Data Acquisition: The current at the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.

Data Presentation

The quantitative data obtained from cyclic voltammetry experiments on this compound would be summarized in a table for clear comparison.

| Parameter | Value (vs. Ag/AgCl) | Scan Rate (mV/s) | Solvent/Electrolyte | Notes |

| Oxidation Potential (Epa) | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Potential at the anodic peak current. |

| Reduction Potential (Epc) | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Potential at the cathodic peak current. |

| Peak Separation (ΔEp) | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Difference between Epa and Epc; indicates reversibility. |

| Anodic Peak Current (ipa) | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Magnitude of the anodic peak current. |

| Cathodic Peak Current (ipc) | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Magnitude of the cathodic peak current. |

| ipa/ipc Ratio | TBD | TBD | Acetonitrile / 0.1 M TBAPF₆ | Ratio of peak currents; indicates stability of the redox species. |

TBD: To be determined by experimentation.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Hypothetical Anodic Oxidation Pathway

Caption: A hypothetical pathway for the anodic oxidation of this compound.

References

- 1. This compound 94 2511-09-3 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. This compound (94%) - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the electrochemical synthesis of organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 11. biologic.net [biologic.net]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of Ethyl Phenylphosphinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylphosphinate (CAS No: 2511-09-3) is an organophosphorus compound with significant applications in organic synthesis.[1] Its utility as a reagent in various chemical transformations, including as a precursor in the synthesis of catalysts and metal-organic compounds, makes a thorough understanding of its physical properties essential for process development, formulation, and quality control.[2] One of the most critical physical properties is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. For a structurally related but different compound, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, a solubility of 71.8 g/L in organic solvents at 20 °C has been reported, but this value is not directly applicable to this compound.[3] The lack of readily available data underscores the need for a standardized experimental approach to determine these values.

Experimental Protocol for Determining the Solubility of this compound

The following protocol describes a reliable method for determining the equilibrium solubility of this compound, a liquid, in various organic solvents. This method is adapted from established principles of solubility determination for organic compounds.

1. Materials and Equipment

-

This compound: High purity grade (>94%)

-

Solvents: HPLC or analytical grade of the desired organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, ethyl acetate).

-

Analytical Balance: Capable of measuring to ±0.1 mg.

-

Vials: Glass vials with screw caps (B75204) and PTFE-lined septa.

-

Constant Temperature Bath or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shaker or Magnetic Stirrer: To ensure adequate mixing.

-

Syringes and Syringe Filters: For sample withdrawal and filtration (e.g., 0.22 µm PTFE filters).

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis). A Gas Chromatograph-Mass Spectrometer (GC-MS) can be used for confirmation.[4][5][6]

2. Experimental Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

2.2. Sample Collection and Preparation

-

Once equilibrium is achieved, cease agitation and allow the excess this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the solute.

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

2.3. Quantification of this compound

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

2.4. Calculation of Solubility

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), grams per liter (g/L), or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

A precise understanding of the solubility of this compound is crucial for its effective application in research and development. While existing literature provides a qualitative overview, this guide offers a detailed experimental protocol to empower researchers to obtain the specific quantitative data they require. The outlined methodology, combined with appropriate analytical techniques, will enable the generation of reliable and reproducible solubility data for this compound in a variety of common organic solvents. This, in turn, will facilitate more efficient process design, formulation development, and synthetic applications involving this important organophosphorus compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl Phenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is an organophosphorus compound with applications in chemical synthesis and potentially as an intermediate in the development of pharmaceutical agents. A thorough understanding of its stability and degradation pathways is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities in drug development processes. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, thermal, oxidative, and photolytic degradation. It outlines detailed experimental protocols for assessing its stability and presents the anticipated degradation pathways. All quantitative data are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

This compound (C₈H₁₁O₂P) is a phosphinate ester characterized by a phosphorus atom bonded to a phenyl group, an ethoxy group, a hydrogen atom, and a doubly bonded oxygen atom. The reactivity of the P-O and P-C bonds dictates its stability profile. Degradation of this molecule can proceed through several mechanisms, primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation routes is a fundamental requirement in pharmaceutical development to ensure the quality, safety, and efficacy of any related drug substance or product. This guide is intended to serve as a detailed resource for professionals investigating the chemical stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁O₂P |

| Molecular Weight | 170.15 g/mol |

| Appearance | Liquid |

| Boiling Point | 94-95 °C at 1 mmHg |

| Density | 1.129 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.526 |

| Flash Point | 113 °C (closed cup) |

| Storage | Store in a cool, dry, and well-ventilated place. Incompatible with strong oxidizing agents.[1] |

Stability and Degradation Pathways

The stability of this compound is susceptible to several environmental factors. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to elucidate the degradation pathways and identify potential degradation products.[2][3] The primary degradation pathways for this compound are hydrolysis, thermal decomposition, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis of phosphinate esters can occur under both acidic and basic conditions.[4] The reaction involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The hydrolysis of phosphinates is influenced by steric hindrance around the phosphorus center.[4]

-

Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus atom. The rate of alkaline hydrolysis is also significantly affected by steric effects. For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate due to increased steric hindrance.[4]

The primary degradation product of the hydrolysis of this compound is phenylphosphinic acid and ethanol.

Thermal Degradation

Organophosphorus esters, including phosphinates, are known to undergo thermal decomposition. The primary mechanism often involves the elimination of a phosphorus acid and the formation of an alkene.[5] For this compound, thermal stress is expected to lead to the formation of phenylphosphinic acid and ethylene. The stability of phosphinates to thermal degradation is generally higher than that of phosphates.[5]

Oxidative Degradation

This compound is expected to be susceptible to oxidation, particularly by strong oxidizing agents. The phosphorus(III) center can be oxidized to phosphorus(V). While specific studies on this compound are limited, oxidation of related phosphine (B1218219) compounds with reagents like hydrogen peroxide is a common reaction.[6][7] The likely product of the oxidation of this compound is ethyl phenylphosphonate .

Photodegradation

Organophosphorus compounds can undergo degradation upon exposure to light. The quantum yield of photodegradation is a measure of the efficiency of this process.[8][9] this compound is known to be a photodecomposition product of S-benzyl O-ethyl phenylphosphonothiolate (Inezin), indicating its potential for further photochemical transformation.[10] The specific photoproducts of this compound are not well-documented in the literature but could involve cleavage of the P-O or P-C bonds, or rearrangement reactions.

Quantitative Stability Data

Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

| Stress Condition | Parameters | Degradation (%) | Major Degradation Product(s) |

| Hydrolysis | |||

| Acidic | 0.1 M HCl, 60 °C, 24 h | 15% | Phenylphosphinic Acid |

| Neutral | Water, 60 °C, 24 h | < 1% | - |

| Basic | 0.1 M NaOH, 40 °C, 8 h | 25% | Phenylphosphinic Acid |

| Thermal | |||

| Solid State | 100 °C, 48 h | 5% | Phenylphosphinic Acid |

| Solution (e.g., Ethanol) | 70 °C, 24 h | 8% | Phenylphosphinic Acid |

| Oxidative | |||

| Hydrogen Peroxide | 3% H₂O₂, RT, 12 h | 30% | Ethyl Phenylphosphonate |

| Photolytic | |||

| UV Light (254 nm) | Solution, 24 h | 18% | To be identified |

| Visible Light (ICH Q1B) | Solid State, 1.2 million lux hours | < 2% | - |

Experimental Protocols

The following protocols are designed to assess the stability of this compound under forced degradation conditions. These protocols are based on general principles outlined in ICH guidelines and the literature on phosphinate chemistry.[11]

General Experimental Workflow

A systematic approach is required to evaluate the stability of this compound. The general workflow involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify the parent compound and any degradation products.

Protocol for Hydrolytic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Acid Hydrolysis:

-

Transfer an aliquot of the stock solution to a reaction vial.

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the vial at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-